molecular formula C17H25N5O2 B2680258 2-acetamido-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acetamide CAS No. 1904015-65-1

2-acetamido-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acetamide

Cat. No. B2680258
CAS RN: 1904015-65-1
M. Wt: 331.42
InChI Key: CGYUBNILEVPJAU-UHFFFAOYSA-N
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Description

“2-acetamido-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acetamide” is a chemical compound with the molecular formula C17H25N5O2. It is a derivative of 5,6,7,8-tetrahydroquinazolines .


Synthesis Analysis

The synthesis of 5,6,7,8-tetrahydroquinazolines derivatives, such as “this compound”, can be achieved using α-aminoamidines. The reaction occurs in mild conditions and is characterized by excellent yields . The newly synthesized derivatives bear protecting groups at the C2- tert -butyl moiety of a quinazoline ring, which can be easily cleaved, opening up further opportunities for their functionalization .


Molecular Structure Analysis

The molecular structure of “this compound” is based on the tetrahydroquinazoline skeleton, which is an essential structural motif in natural products and pharmaceutically active compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” involve the reaction of α-aminoamidines with bis-benzylidene cyclohexanones .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 331.42. Other physical and chemical properties are not mentioned in the retrieved papers.

Scientific Research Applications

Structural Analysis and Applications

The structural analysis of similar compounds, like OPC-21268, reveals that these molecules can have extended conformations through their quinolone, piperidine, phenyl rings, and acetamide side chains. Such structures are stabilized by intermolecular hydrogen bonds, suggesting their potential utility in designing compounds with specific binding characteristics, which could be relevant for developing new pharmaceuticals or materials with unique properties (Kido et al., 1994).

Anticancer Research

In the realm of anticancer research, novel acetamidothiazole derivatives have been synthesized, showcasing significant in vitro anticancer activities. These compounds, bearing structural resemblance in terms of the acetamide functional group, demonstrate the potential of such chemical structures in contributing to the development of new anticancer agents. The evaluation of these compounds against a full panel of NCI 60 cell lines and their promising druglikeness and drug score profiles highlight the importance of structural features in determining biological activities (Ali et al., 2013).

Natural Product Synthesis

The synthesis of natural products and bioactive compounds often involves piperidine-containing structures. Chiral oxazolopiperidone lactams, for example, serve as versatile intermediates for the enantioselective construction of piperidine-containing natural products. This versatility underscores the utility of the piperidine component, which could be related to the research applications of the compound , especially in the synthesis of complex molecules with potential therapeutic applications (Escolano et al., 2006).

Mechanism of Action

While the specific mechanism of action for “2-acetamido-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acetamide” is not mentioned in the retrieved papers, molecular docking studies indicate that the synthesized compounds reveal high binding affinity toward some essential enzymes of Mycobacterial tuberculosis, such as dihydrofolate reductase (DHFR), pantothenate kinase ( Mt PanK), and FAD-containing oxidoreductase DprE1 ( Mt DprE1) .

Future Directions

The synthesized compounds, including “2-acetamido-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acetamide”, may be promising candidates for the molecular design and the development of new antitubercular agents against multidrug-resistant strains of the Tubercle bacillus . Additionally, the high inhibition activity of the synthesized compounds was also predicted against β-glucosidase, suggesting a novel tetrahydroquinazoline scaffold for the treatment of diabetes .

properties

IUPAC Name

2-acetamido-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O2/c1-12(23)18-10-16(24)21-13-6-8-22(9-7-13)17-14-4-2-3-5-15(14)19-11-20-17/h11,13H,2-10H2,1H3,(H,18,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGYUBNILEVPJAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)NC1CCN(CC1)C2=NC=NC3=C2CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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